N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17913867
InChI: InChI=1S/C20H22N2O3/c1-3-25-18-10-5-4-7-15(18)20(24)22-17-9-6-8-16(13(17)2)21-19(23)14-11-12-14/h4-10,14H,3,11-12H2,1-2H3,(H,21,23)(H,22,24)
SMILES:
Molecular Formula: C20H22N2O3
Molecular Weight: 338.4 g/mol

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide

CAS No.:

Cat. No.: VC17913867

Molecular Formula: C20H22N2O3

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide -

Specification

Molecular Formula C20H22N2O3
Molecular Weight 338.4 g/mol
IUPAC Name N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]-2-ethoxybenzamide
Standard InChI InChI=1S/C20H22N2O3/c1-3-25-18-10-5-4-7-15(18)20(24)22-17-9-6-8-16(13(17)2)21-19(23)14-11-12-14/h4-10,14H,3,11-12H2,1-2H3,(H,21,23)(H,22,24)
Standard InChI Key JEBATQOAFUAFPZ-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=CC=C1C(=O)NC2=C(C(=CC=C2)NC(=O)C3CC3)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-ethoxybenzamide, reflects its bifunctional structure: a 2-ethoxybenzamide group connected to a 2-methylphenyl ring substituted at the 3-position with a cyclopropylcarbonyl amino group . Its molecular formula is C₂₀H₂₂N₂O₃, corresponding to a molecular weight of 338.4 g/mol . The presence of both amide and ether functional groups contributes to its polarity and potential hydrogen-bonding capacity.

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Number1158643-67-4
Molecular FormulaC₂₀H₂₂N₂O₃
Molecular Weight338.4 g/mol
SynonymsNot extensively documented-

Structural Analysis

The 2-ethoxybenzamide moiety is a known pharmacophore in analgesics such as ethenzamide (2-ethoxybenzamide, CAS 938-73-8), which exhibits antipyretic and anti-inflammatory properties . In this derivative, the addition of the 3-[(cyclopropylcarbonyl)amino]-2-methylphenyl group introduces steric bulk and hydrophobic character, likely modifying target binding affinity and metabolic stability. The cyclopropyl ring may enhance conformational rigidity, a feature often exploited in drug design to improve selectivity .

Synthesis and Manufacturing

Analytical Characterization

Key characterization methods would include:

  • NMR Spectroscopy: To confirm the positions of the ethoxy, methyl, and cyclopropyl groups.

  • Mass Spectrometry: For verification of molecular weight and fragmentation patterns.

  • X-ray Crystallography: To resolve the three-dimensional conformation, though no crystal data is currently available .

Pharmacological and Biological Research

Mechanism of Action

The 2-ethoxybenzamide core is associated with cyclooxygenase (COX) inhibition in ethenzamide, suggesting a potential role in prostaglandin synthesis modulation . The cyclopropylcarbonyl amino group may confer additional interactions with enzymes or receptors, possibly enhancing potency or altering selectivity.

Table 2: Hypothesized Biological Targets

Target ClassPotential RoleRationale
Cyclooxygenases (COX)Anti-inflammatoryStructural analogy to ethenzamide
KinasesAnticancer activityPresence of hydrophobic substituents
G-protein-coupled receptorsPain modulationAmide-based ligand design

ADME Profiles

The compound’s logP (estimated 3.1–3.5) indicates moderate lipophilicity, balancing membrane permeability and solubility. The ethoxy group may slow hepatic metabolism compared to smaller alkoxy substituents, potentially extending half-life .

Applications and Industrial Relevance

Pharmaceutical Development

As a benzamide derivative, this compound is likely investigated as an intermediate in drug discovery. Its modular structure allows for derivatization at multiple sites:

  • Ethoxy Group: Replacement with other alkoxy chains to tune solubility.

  • Cyclopropyl Moiety: Substitution with larger rings to explore steric effects .

Material Science

The rigid cyclopropyl group and aromatic systems could lend itself to applications in liquid crystals or polymers, though no such uses are currently documented.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator